molecular formula C17H19N3O4S B602693 5-Hydroxy Omeprazole-(Pyridyl)-d3 CAS No. 1189882-58-3

5-Hydroxy Omeprazole-(Pyridyl)-d3

Cat. No.: B602693
CAS No.: 1189882-58-3
M. Wt: 361.42
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy Omeprazole-(Pyridyl)-d3: is a deuterated derivative of 5-Hydroxy Omeprazole, which is a metabolite of Omeprazole. Omeprazole is a proton pump inhibitor widely used to treat gastric hyperacidity and related conditions. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Omeprazole due to its stability and distinguishable mass spectrometric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Omeprazole-(Pyridyl)-d3 typically involves the deuteration of 5-Hydroxy Omeprazole. The process begins with the preparation of 5-Hydroxy Omeprazole, which can be synthesized through the oxidation of Omeprazole using oxidizing agents such as hydrogen peroxide or potassium permanganate. The deuteration process involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated reagents like deuterium oxide (D2O) under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy Omeprazole-(Pyridyl)-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfone derivatives using oxidizing agents.

    Reduction: Reduction of the sulfoxide group to sulfide.

    Substitution: Nucleophilic substitution reactions at the pyridyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols under basic conditions.

Major Products:

    Oxidation: Omeprazole sulfone.

    Reduction: Omeprazole sulfide.

    Substitution: Various substituted pyridyl derivatives.

Scientific Research Applications

Chemistry: 5-Hydroxy Omeprazole-(Pyridyl)-d3 is used as a reference standard in analytical chemistry for the quantification and identification of Omeprazole metabolites in biological samples.

Biology: In biological research, it is used to study the metabolic pathways and enzyme interactions involved in the metabolism of Omeprazole. It helps in understanding the role of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.

Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Omeprazole. It aids in optimizing dosing regimens and improving therapeutic efficacy.

Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance.

Mechanism of Action

5-Hydroxy Omeprazole-(Pyridyl)-d3 exerts its effects by inhibiting the proton pump (H+/K+ ATPase) in the gastric parietal cells, leading to a reduction in gastric acid secretion. The deuterated form allows for precise tracking and analysis of the compound’s interaction with the proton pump and its subsequent metabolic pathways. The molecular targets include the proton pump itself and the cytochrome P450 enzymes involved in its metabolism.

Comparison with Similar Compounds

    Omeprazole: The parent compound, widely used as a proton pump inhibitor.

    5-Hydroxy Omeprazole: The non-deuterated metabolite of Omeprazole.

    Omeprazole Sulfone: An oxidized metabolite of Omeprazole.

    Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Uniqueness: 5-Hydroxy Omeprazole-(Pyridyl)-d3 is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, allowing for more accurate and detailed analysis compared to its non-deuterated counterparts.

Properties

IUPAC Name

[6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZHQFXXAAIBKE-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=NC=C1CO)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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